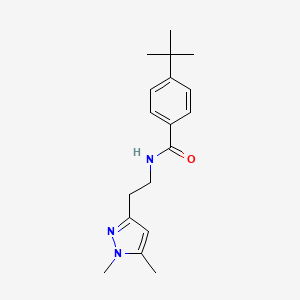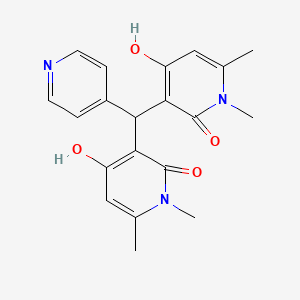
3,3'-(pyridin-4-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3'-(pyridin-4-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one), commonly known as PDMPO, is a fluorescent probe that has been widely used in various scientific research applications. It is a highly sensitive, non-toxic, and water-soluble molecule that can be used to study the structure and function of biological membranes, protein-lipid interactions, and ion channels.
Wirkmechanismus
PDMPO is a fluorescent probe that can be excited by light at a wavelength of 350-370 nm. When excited, it emits light at a wavelength of 440-460 nm. The fluorescence intensity of PDMPO is highly dependent on the polarity and viscosity of the surrounding environment. In hydrophobic environments, such as lipid bilayers, the fluorescence intensity is higher than in hydrophilic environments.
Biochemical and Physiological Effects:
PDMPO has been shown to bind to lipid bilayers and to alter the physical properties of the membrane. It has been shown to increase the fluidity of the membrane and to decrease the order of the lipid acyl chains. PDMPO has also been shown to interact with ion channels and to affect their function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PDMPO is its high sensitivity and specificity for lipid bilayers. It can be used to study the structure and function of biological membranes in a variety of experimental conditions. PDMPO is also non-toxic and water-soluble, making it easy to handle and use in biological systems.
One limitation of PDMPO is that it is highly dependent on the polarity and viscosity of the surrounding environment. This can make it difficult to interpret the results of experiments in which the environment is not well-controlled. Additionally, PDMPO is not suitable for in vivo experiments, as it cannot penetrate cell membranes.
Zukünftige Richtungen
There are many potential future directions for the use of PDMPO in scientific research. One area of interest is the study of lipid rafts, which are specialized regions of the cell membrane that are enriched in cholesterol and sphingolipids. PDMPO could be used to study the structure and function of lipid rafts in vivo and in vitro.
Another potential future direction is the use of PDMPO in drug discovery. PDMPO could be used to screen for compounds that affect the physical properties of the cell membrane, which could have therapeutic applications in diseases such as cancer and Alzheimer's disease.
Overall, PDMPO is a highly versatile and useful fluorescent probe that has many potential applications in scientific research. Its high sensitivity and specificity for lipid bilayers make it a valuable tool for studying the structure and function of biological membranes.
Synthesemethoden
PDMPO can be synthesized by reacting 4-hydroxy-1,6-dimethylpyridin-2(1H)-one with pyridine-4-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction yields a yellow-orange powder that can be purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
PDMPO has been used in a variety of scientific research applications, including fluorescence microscopy, flow cytometry, and spectroscopy. It has been used to study the structure and function of biological membranes, protein-lipid interactions, and ion channels. PDMPO has also been used to study the effects of various drugs and toxins on cell membranes.
Eigenschaften
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)-pyridin-4-ylmethyl]-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-11-9-14(24)17(19(26)22(11)3)16(13-5-7-21-8-6-13)18-15(25)10-12(2)23(4)20(18)27/h5-10,16,24-25H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYIGJFIZWWVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C(C2=CC=NC=C2)C3=C(C=C(N(C3=O)C)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

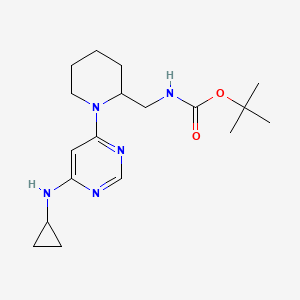

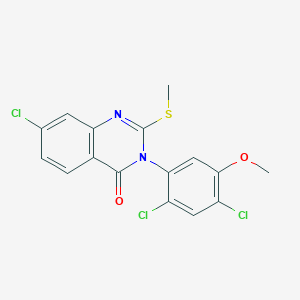
![7-Chloro-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2899694.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide](/img/structure/B2899695.png)
![Ethyl 2-amino-4-(2'-hydroxy-[1,1'-biphenyl]-4-yl)thiophene-3-carboxylate](/img/structure/B2899697.png)

![4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]-2-(dimethylamino)-6-oxo-1,3-oxazine-5-carbonitrile](/img/structure/B2899703.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,4-dichlorophenyl)methanone](/img/structure/B2899704.png)
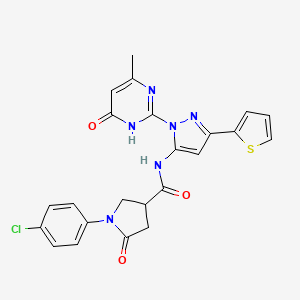
![3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2899707.png)
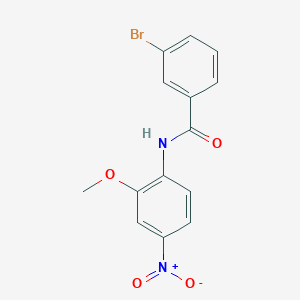
![2-[4-({(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}amino)phenyl]acetonitrile](/img/structure/B2899712.png)
